(E)-3-O-Methyl Entacapone

Description

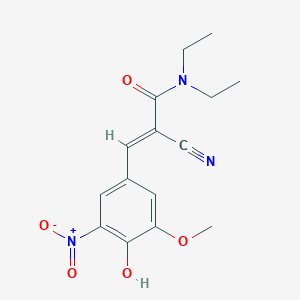

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZRYCCTAIVEQP-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466312 | |

| Record name | Entacapone 3-Methyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857629-78-8 | |

| Record name | Entacapone 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857629-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entacapone 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857629788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entacapone 3-Methyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenamide, 2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTACAPONE 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9VF5G2UXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic and Biotransformation Dynamics of Entacapone and Its O Methylated Derivatives

Enzymatic Pathways Leading to the Formation of O-Methylated Compounds

The biotransformation of entacapone (B1671355) involves several enzymatic processes, with O-methylation representing one of the key pathways, primarily mediated by the enzyme Catechol-O-Methyltransferase (COMT).

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of compounds featuring a catechol structure. tandfonline.comresearchgate.net Its primary function is to catalyze the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. wikipedia.orgnih.gov This process, known as O-methylation, typically inactivates biologically active molecules like catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) and their metabolites. wikipedia.orgdrugbank.comnih.gov The methylation can occur at either the meta (3-) or para (4-) position of the catechol ring, with the 3-O-methylated product being the predominant form. nih.gov

Entacapone, which possesses a nitrocatechol structure, acts as both a substrate and a potent, selective, and reversible inhibitor of the COMT enzyme. wikipedia.orgdrugbank.comresearchgate.net Its therapeutic action is derived from its ability to inhibit COMT, primarily in peripheral tissues. wikipedia.orgeuropa.eueuropa.eu By doing so, it prevents the breakdown of levodopa (B1675098) to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of levodopa to the brain. europa.eumedlink.comnih.govtaylorandfrancis.com

While its primary pharmacological role is as an inhibitor, entacapone itself undergoes metabolism. O-methylation by COMT is one of the metabolic pathways for entacapone, although in humans it is considered a minor route compared to more extensive biotransformations like glucuronidation and isomerization to its (Z)-isomer. nih.govrsc.orgnovartis.com However, studies in different species have revealed variations, with O-methylation being a more notable metabolic pathway for entacapone in rats. nih.govnih.gov

The scientific literature extensively identifies Catechol-O-Methyltransferase (COMT) as the principal enzyme responsible for the O-methylation of entacapone and other catechol-containing compounds. tandfonline.comresearchgate.net While entacapone undergoes significant biotransformation through various pathways, the focus of methylation studies has remained centered on COMT.

The major metabolic routes for entacapone, aside from methylation, are isomerization and direct glucuronidation of both the parent compound and its isomer. drugbank.comeuropa.eunovartis.comnih.gov Sulfation has also been identified as a minor metabolic pathway. nih.govrsc.org Research into the biotransformation of entacapone has shown it is almost completely metabolized before excretion, with glucuronide conjugates being the most significant metabolites found in urine. novartis.comnih.gov To date, investigations into alternative enzymes that could perform O-methylation on entacapone are not prominently featured in published research, which consistently points to COMT as the key enzyme in this specific metabolic reaction.

Role of Catechol-O-Methyltransferase (COMT) in O-Methylation Processes.

Identification and Characterization of O-Methylated Entacapone as a Metabolite or Related Substance

O-methylated forms of entacapone have been successfully identified as metabolites in preclinical studies. Research using [14C]-labelled entacapone in rats and mice has allowed for the quantification and characterization of its various metabolites excreted in urine and bile. nih.gov These studies confirmed the presence of O-methylated metabolites, although they were found in smaller quantities compared to O-glucuronides. nih.gov The primary methods used for the identification and quantification of these metabolites include high-performance liquid chromatography (HPLC) combined with radiochemical detection, diode-array UV detection, electron ionization mass spectrometry, and IR spectroscopy. nih.govresearchgate.net While the 3-O-methylated derivative is a known metabolite, the primary metabolic pathways in humans remain isomerization and glucuronidation. rsc.orgnovartis.com

Entacapone is administered as the (E)-isomer, which is the more stable and predominant form. researchgate.netmedsafe.govt.nzeuropa.eu A significant step in its biotransformation is the isomerization from the (E)-form to the (Z)-isomer. drugbank.comnovartis.comnih.goveuropa.eu This conversion is a key aspect of its metabolic profile.

In human plasma, the parent (E)-isomer is the most abundant form, accounting for approximately 95% of the total area under the curve (AUC) for entacapone. medsafe.govt.nzeuropa.eueuropa.eu The (Z)-isomer, along with other trace metabolites, constitutes the remaining 5%. medlink.commedsafe.govt.nzeuropa.eueuropa.eu It is noteworthy that the (Z)-isomer is not merely an inactive byproduct; it is also pharmacologically active and exhibits inhibitory effects on the COMT enzyme. rsc.org

The extent of this isomeric transformation can vary between species. For instance, the conversion of the (E)-isomer to the (Z)-isomer has been observed to be minimal in rats, whereas it is considerably more pronounced in dogs. nih.gov

Table 1: Metabolic Profile of Entacapone Isomers

| Feature | (E)-Entacapone | (Z)-Entacapone |

| Administration Form | Administered Drug medsafe.govt.nzeuropa.eu | Metabolite drugbank.comnovartis.com |

| Plasma Abundance (AUC) | ~95% medsafe.govt.nzeuropa.eueuropa.eu | ~5% (with other metabolites) medsafe.govt.nzeuropa.eueuropa.eu |

| Pharmacological Activity | COMT Inhibitor wikipedia.orgwikipedia.org | Active COMT Inhibitor rsc.org |

| Formation Pathway | N/A (Parent Compound) | Isomerization from (E)-isomer drugbank.comnovartis.com |

Advanced Analytical Methodologies for E 3 O Methyl Entacapone Characterization and Quantification

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental in separating (E)-3-O-Methyl Entacapone (B1671355) from its parent compound, other related substances, and impurities. These methods offer the sensitivity and specificity required for both impurity profiling and quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultra-Trace Quantification and Impurity Detection

For the detection and quantification of ultra-trace levels of (E)-3-O-Methyl Entacapone and other impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. jocpr.comnih.gov This technique is particularly valuable for analyzing genotoxic impurities, which have very low permissible limits. jocpr.com

An LC-MS/MS method for analyzing Entacapone and its related compounds, including the 3-O-methylated metabolite, typically involves a C8 or C18 column. nih.gov The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or a methanol/acetonitrile mixture, both containing a small percentage of formic acid to improve ionization. jocpr.comnih.gov

The mass spectrometer, operating in tandem mode (MS/MS), provides two levels of mass analysis. The first stage selects the precursor ion (the molecular ion of the analyte), and the second stage fragments this ion and analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for the quantification of analytes at nanogram per milliliter (ng/mL) levels or even lower. nih.gov For instance, a validated LC-MS/MS method for the simultaneous determination of Levodopa (B1675098), Carbidopa, Entacapone, and 3-O-methyldopa in human plasma has been successfully developed and applied. nih.govscispace.com Such methods are essential for pharmacokinetic studies and clinical monitoring. nih.gov

| Parameter | Condition |

|---|---|

| Column | C8 |

| Mobile Phase | Gradient of water and acetonitrile:methanol (90:10 v/v), both with 0.1% formic acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Sensitivity (LOD) | <7.0 ng/mL |

Liquid Chromatography with Electrochemical Detection (HPLC-ED) in Biological Matrices

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) offers a highly sensitive alternative for the quantification of electrochemically active compounds like this compound in biological matrices such as human plasma. sci-hub.seresearchgate.net The nitrocatechol structure of Entacapone and its metabolites makes them amenable to electrochemical detection. nih.govnih.govunl.pt

This technique involves separating the analytes on a reversed-phase column, often a C8 or C18, followed by detection using an electrochemical cell. sci-hub.se The cell applies a specific potential at which the analyte of interest undergoes oxidation or reduction, generating a measurable current that is proportional to its concentration. For nitrocatechols, an oxidative potential is typically applied. nih.gov

HPLC-ED methods have been developed for the simultaneous analysis of Entacapone, Levodopa, Carbidopa, and 3-O-methyldopa in human plasma. sci-hub.se These methods often require a sample pre-treatment step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix. sci-hub.se The high sensitivity of HPLC-ED allows for the detection of low concentrations of these compounds, making it suitable for therapeutic drug monitoring. sci-hub.sedergipark.org.tr

Spectroscopic and Structural Elucidation Techniques

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation and stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

NMR has been instrumental in distinguishing between the E and Z isomers of Entacapone. ias.ac.in The geometric configuration can be established by analyzing proton-coupled ¹³C spectra. ias.ac.in The chemical shifts and coupling constants observed in the NMR spectra allow for the precise assignment of the entire molecular structure, including the position of the methyl group on the catechol ring. This technique is also used to confirm the chemical stability of the drug substance post-manufacturing processes. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Analysis of Related Entacapone Isomers and Cocrystals

X-ray crystallography provides the ultimate proof of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound itself may not be widely reported, the crystal structures of the parent E-isomer of Entacapone and its Z-isomer have been determined. ias.ac.inacs.org This technique has also been applied to study various polymorphic forms and cocrystals of Entacapone. mdpi.comacs.orggoogle.comdntb.gov.ua

The analysis of Entacapone cocrystals, for example with theophylline (B1681296), reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal lattice. mdpi.comresearchgate.net Understanding the crystal packing and intermolecular forces in related structures provides valuable insights into the potential solid-state properties of this compound. Different polymorphic forms of Entacapone, such as forms A and D, have been characterized by their distinct crystal structures and unit cell parameters. acs.org

| Polymorph | Crystal System | Space Group |

|---|---|---|

| Form A | Triclinic | P-1 |

| Form D | Orthorhombic | Pna2₁ |

Applications in Pharmaceutical Quality Control and Reference Standard Development

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. For the API Entacapone, a selective catechol-O-methyltransferase (COMT) inhibitor, the monitoring and quantification of related substances such as this compound are mandated by regulatory authorities. This compound is a significant metabolite and can also arise as a process-related impurity or degradation product. Therefore, robust analytical methodologies are essential for its characterization and quantification in the bulk drug and its formulations. These methods are fundamental for routine quality control, stability testing, and the development of certified reference standards.

Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), are employed to ensure that the levels of this compound and other impurities are below the established safety thresholds. The development of these methods involves rigorous validation to demonstrate their suitability for their intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.

Role in Pharmaceutical Quality Control

The primary tool for the quantification of this compound as an impurity in Entacapone is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). ijarmps.orgijpda.org Various HPLC methods have been developed to separate Entacapone from its related substances, including its (Z)-isomer and methylated impurities like this compound. researchgate.netoup.comresearchgate.net

These methods are designed to be stability-indicating, meaning they can resolve the API from any potential degradation products that might form under stress conditions such as exposure to acid, base, peroxide, heat, or light. oup.com The specificity of these methods ensures that there is no interference from excipients present in the pharmaceutical formulations. ijpda.orgneliti.com

Several studies have detailed specific chromatographic conditions for the effective separation and quantification of these impurities. A new reverse phase–liquid chromatography (RP-HPLC) method was developed for the simultaneous determination of entacapone and 16 of its impurities. researchgate.net The chromatographic separation was achieved on a C18 column with a gradient elution mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. researchgate.netoup.com Detection is typically performed using a UV detector at wavelengths where Entacapone and its impurities show significant absorbance, such as 210 nm, 300 nm, or 310 nm. ijarmps.orgijpda.orgresearchgate.net

The following table summarizes various reported HPLC conditions used for the analysis of Entacapone and its impurities.

Table 1: Summary of Reported HPLC Methods for Impurity Profiling of Entacapone

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Column | X-Terra Phenyl (250mm x 4.6 mm, 5µm) ijarmps.org | C18 (250 × 4.6 mm, 5 µm) researchgate.netoup.com | X timate™ HPLC C18 (250×4.6, 5µ) ijpda.orgneliti.com | C18 researchgate.net |

| Mobile Phase | A: Phosphate bufferB: Methanol:THF (48:2 v/v)Ratio A:B (45:55 %v/v), pH 2.1 ijarmps.org | A: Potassium di-hydrogen phosphate & di-potassium phosphate buffer, pH 2.5B: Acetonitrile (Gradient) researchgate.netoup.com | Acetonitrile & 0.02M Potassium dihydrogen orthophosphate, pH 6.0 (55:45) ijpda.orgneliti.com | Potassium phosphate buffer (pH 2.75, 30 mM) & Methanol (50:50, v/v) researchgate.net |

| Flow Rate | 1.2 ml/min ijarmps.org | 1.0 mL/min researchgate.netoup.com | 1.0 ml/min ijpda.orgneliti.com | 1.0 mL/min researchgate.net |

| Detection (UV) | 300 nm ijarmps.org | 210 nm researchgate.netoup.com | 310 nm ijpda.orgneliti.com | 310 nm researchgate.net |

Method validation is a crucial component of quality control, demonstrating that the analytical procedure is accurate, precise, linear, and sensitive. For impurity quantification, key validation parameters include the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jocpr.comjbsd.in

Table 2: Reported Validation Parameters for Analytical Methods

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 251.67-755.01 μg/ml (for Entacapone) | ijarmps.org |

| 20 to 120 µg/ml (for Entacapone) | ijpda.orgneliti.com | |

| 3-18 µg/mL (for Entacapone) | researchgate.net | |

| Correlation Coefficient (R²) | > 0.999 | ijpda.orgneliti.com |

| Accuracy (% Recovery) | 100.60% (for Entacapone) | ijarmps.org |

| 99.8 – 101 % (for Entacapone) | jbsd.in | |

| > 90% | nih.govsci-hub.se | |

| LOD | 0.05 µg/mL | researchgate.net |

| 0.82 g/mL | researchgate.net | |

| 0.004% | jbsd.in | |

| LOQ | 0.13 µg/mL | researchgate.net |

| 2.74 g/mL | researchgate.net |

Role in Reference Standard Development

The development and use of a chemical reference standard for this compound are indispensable for the accurate quantification of this impurity in quality control laboratories. A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which a sample of the API is compared.

The process of establishing a reference standard involves:

Synthesis and Purification : this compound is synthesized and purified to achieve a very high degree of purity.

Comprehensive Characterization : The purified compound undergoes extensive characterization to confirm its identity and purity. This involves a suite of analytical techniques.

HPLC : To determine purity and resolve it from any other related isomers or impurities. researchgate.net

Spectroscopy : Techniques like Infrared (IR) spectroscopy and Ultraviolet (UV) spectroscopy are used as identification tests. researchgate.net The spectra obtained from the candidate reference standard must match those of a known authentic sample.

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the precise chemical structure and confirm it is the correct isomer.

Once fully characterized, this material can be designated as a reference standard. researchgate.net Commercially, (E/Z)-3-O-Methyl Entacapone is available as a reference material from various suppliers, which facilitates its use in routine quality control testing by pharmaceutical manufacturers. pharmaffiliates.com These standards are crucial for validating analytical methods and for the routine assay of impurity levels in batches of Entacapone API and finished products. ijarmps.org

Computational Chemistry and Structural Biology Studies on E 3 O Methyl Entacapone and Analogues

Molecular Modeling and Quantum Chemical Calculations

Computational methods are pivotal in understanding the molecular properties of pharmaceutical compounds. For (E)-3-O-Methyl Entacapone (B1671355) and its analogues, molecular modeling and quantum chemical calculations provide deep insights into their electronic structure, reactivity, and conformational preferences, which are fundamental to their biological activity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. It is employed to predict the electronic structure and reactivity of compounds like (E)-3-O-Methyl Entacapone. For its parent compound, entacapone, and related analogues, DFT calculations have been used to perform geometric optimizations and calculate properties such as proton affinity. acs.org

These computational studies typically involve optimizing the minimum energy structure of the molecule and its corresponding anion. acs.org The choice of functional and basis set is crucial for the accuracy of these predictions. For instance, studies on entacapone analogues have utilized the B3LYP functional with the 6-311+G* basis set for all DFT calculations. acs.org Such calculations help in understanding the reactivity of the molecule, for example, by determining the proton affinity of anions in an aqueous environment. acs.org This information is vital for predicting how the molecule will interact with biological targets. Quantum mechanics (QM) approaches based on DFT have been successfully used to correlate calculated proton affinity values with experimental reactivity results for entacapone and its analogues. acs.org

Table 1: Example Parameters for DFT Calculations on Entacapone Analogues

| Parameter | Specification | Purpose | Source |

|---|---|---|---|

| Software | Gaussian16 | Geometric Optimization & Energy Calculations | acs.org |

| Method | Density Functional Theory (DFT) | Electronic Structure & Reactivity Analysis | acs.org |

| Functional | B3LYP | Approximation of the exchange-correlation energy | acs.org |

| Basis Set | 6-311+G* | Mathematical description of atomic orbitals | acs.org |

| Solvent Model | Implicit (e.g., water) | Simulates solvent effects on molecular properties | acs.org |

This table illustrates typical parameters used in DFT studies of related compounds.

The biological function of a molecule is intrinsically linked to its three-dimensional shape. This compound, like its parent compound, can exist in different spatial arrangements or conformations. A small amount of the (E)-isomer of entacapone is known to convert to its (Z)-isomer, which accounts for about 5% of the total compound based on AUC (Area Under the Curve) in pharmacokinetic studies. europa.eumedsafe.govt.nz Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies.

Computational methods, including DFT, are used to model the potential energy surface of the molecule as a function of its torsional angles. libretexts.org For similar complex molecules, studies have identified multiple staggered and eclipsed conformations around key rotatable bonds. libretexts.orgethz.ch For example, analysis of related structures has revealed distinct low-energy conformations, often labeled as gauche or anti, depending on the spatial relationship between significant substituent groups. ethz.ch The relative energies of these conformers can be calculated to predict the most stable and, therefore, the most populated conformation under physiological conditions. ethz.ch This energetic profiling is crucial, as the specific conformation of this compound will dictate how it fits into the binding site of its target enzymes. The energy difference between conformations can be small, allowing for continuous interconversion, but often one conformer is significantly more stable. libretexts.orgethz.ch

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions.

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The solid-state properties of a pharmaceutical compound are governed by how its molecules arrange themselves in a crystal lattice. Understanding these intermolecular interactions is key to controlling properties like solubility and stability.

Cocrystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a benign coformer in the same crystal lattice. nih.gov These components are held together by non-covalent interactions (NCIs) such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com

Studies on cocrystals of the parent compound, entacapone, provide a framework for understanding the potential interactions of this compound. In an entacapone-theophylline-water cocrystal, a variety of NCIs were identified and evaluated using Hirshfeld surface analysis and DFT computations. mdpi.comresearchgate.net The analysis revealed an extended hydrogen-bonding network involving N–H···O and O–H···O interactions between entacapone, theophylline (B1681296), and water molecules. mdpi.comresearchgate.netresearchgate.net Furthermore, π-π stacking interactions, particularly involving the theophylline ring, were found to contribute significantly (5.2%) to the total Hirshfeld surface, indicating their importance in the supramolecular assembly of the cocrystal. mdpi.com The strength and directionality of these interactions can be visualized using energy vector diagrams and lattice energy frameworks, which highlight the forces stabilizing the crystal structure. mdpi.comresearchgate.net

Table 2: Major Intermolecular Interaction Energies in an Entacapone-Theophylline-Water Cocrystal

| Interacting Molecules | Interaction Energy (kcal/mol) | Primary Interaction Type | Source |

|---|---|---|---|

| Water & Entacapone | -15.82 | Hydrogen Bond (O-H···O) | mdpi.com |

| Water & Theophylline | -11.66 | Hydrogen Bond (O-H···O) | mdpi.com |

| Entacapone & Theophylline | -9.61 | Hydrogen Bond (N-H···O) | mdpi.com |

| Theophylline & Theophylline | -8.10 | π-π Stacking | mdpi.com |

This table is adapted from data on an entacapone cocrystal and illustrates the types and relative strengths of non-covalent interactions that could be relevant for this compound cocrystals. mdpi.com

Computational and experimental studies have confirmed the crucial stabilizing role of water in this system. researchgate.net Water molecules act as hydrogen bond bridges, connecting the API (entacapone) and the coformer (theophylline) to form trimers arranged in layers. mdpi.com These layers are further interconnected via these hydrogen-bonded water molecules, creating a robust, three-dimensional ladder-like structure. mdpi.com The strength of this stabilization is confirmed by thermal dehydration studies, which show that a high activation energy is required to remove the water molecules from the crystal lattice, indicating their strong binding. mdpi.comresearchgate.net This demonstrates that solvent inclusion can be a key factor in the formation and stability of crystalline forms of this compound and its analogues.

Non-Covalent Interactions (NCIs) in Cocrystalline Forms.

In Silico Approaches for Mechanistic Insights and Target Prediction

In silico (computer-based) techniques are indispensable for predicting the biological targets of a molecule and elucidating its mechanism of action at a molecular level. mdpi.com These approaches can significantly accelerate drug discovery by identifying potential off-targets or new therapeutic applications for existing compounds and their metabolites. nih.gov

For entacapone and its analogues, various in silico methods have been applied. A chemical systems biology approach, which combines ligand-based and structure-based methods, has been used to screen for potential new targets. nih.gov This methodology involves assessing the similarity of ligand binding sites and small molecules, followed by protein-ligand docking to predict binding affinities. nih.gov For example, this approach predicted that entacapone could inhibit M. tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov

Another powerful technique is covalent-based reverse docking, which has been used to identify Kelch-like ECH-associated protein 1 (KEAP1) as a potential pharmacological target of entacapone, mediated by its reactive electrophilic group. acs.org Molecular dynamics (MD) simulations are also frequently employed to study the stability of the ligand-protein complex over time and to refine the binding poses obtained from docking. researchgate.netbiotechnologia-journal.org These simulations provide a dynamic view of the interaction, which is often more representative of the biological reality than static docking poses. mdpi.com Such in silico studies, ranging from virtual screening and molecular docking to detailed MD simulations, are crucial for generating hypotheses about the biological roles and mechanisms of action of this compound. researchgate.netnih.gov

Molecular Docking and Ligand-Based Virtual Screening of Related COMT Inhibitors

Computational methods, particularly molecular docking and ligand-based virtual screening, are pivotal in the discovery and development of novel Catechol-O-methyltransferase (COMT) inhibitors. tandfonline.com These techniques allow for the rapid screening of large chemical libraries and provide insights into the molecular interactions essential for potent and selective inhibition of the COMT enzyme. tandfonline.comscholarsresearchlibrary.com Such approaches are fundamental in designing new therapeutic agents that build upon the structural frameworks of established inhibitors like Entacapone. acs.org

Ligand-based virtual screening capitalizes on the knowledge of known active inhibitors to identify new compounds with similar properties. nih.gov A common technique is the development of a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features required for biological activity. For COMT inhibitors, these models are often generated using a training set of known potent inhibitors, such as Entacapone and Tolcapone. nih.govnih.gov For instance, a study involving 23 known COMT inhibitors identified key chemical features for a pharmacophore hypothesis, including hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov

Once a pharmacophore model is validated, it is used as a 3D query to screen large compound databases like the ZINC database. nih.govresearchgate.net This process filters for molecules that possess the desired structural and chemical features for COMT inhibition. The resulting "hits" are then subjected to further filtering, often based on drug-likeness criteria like Lipinski's Rule of Five, before proceeding to more computationally intensive analyses like molecular docking. nih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. scholarsresearchlibrary.com For COMT, these studies utilize crystal structures of the enzyme, often obtained from the Protein Data Bank (PDB). rsc.org The docking process involves placing the candidate molecules from the virtual screening into the COMT active site to calculate their binding energy and analyze their interaction patterns. nih.gov This step is crucial for understanding the structural basis of inhibition and for prioritizing compounds for experimental testing. researchgate.netijaresm.com

Research has shown that nitrocatechol-based inhibitors like Entacapone bind within the COMT active site, interacting with key residues and the essential Mg²⁺ ion. rsc.org Docking studies on novel potential inhibitors aim to replicate these critical interactions. For example, studies have identified specific interactions, such as hydrogen bonds with amino acid residues and π-π stacking with aromatic residues, that contribute to the binding affinity of inhibitors. jocpr.com

In one study, a pharmacophore-based screening of the ZINC database yielded numerous hits, from which 50 molecules were selected for molecular docking studies with the COMT active site (PDB ID: 6I3C). nih.gov This approach helps in understanding the atomic-level interactions and binding poses of potential new inhibitors. nih.gov Similarly, another study identified several naturally occurring compounds from herbal medicines as potent COMT inhibitors through a combination of affinity ultrafiltration and molecular docking. rsc.org The docking simulations for these natural compounds revealed binding modes similar to known inhibitors. rsc.org

The table below summarizes findings from a study where naturally occurring compounds were identified as COMT inhibitors and their binding affinities were calculated using molecular docking.

Table 1: Molecular Docking and Inhibitory Activity of Natural Compounds against COMT

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Kᵢ) (nM) | Inhibition Type |

|---|---|---|---|

| Oroxylin A | -6.5 | 8.82 ± 2.33 | Competitive |

| Scutellarein | -7.3 | 14.09 ± 3.73 | Competitive |

| Baicalein | -7.3 | 14.51 ± 4.58 | Competitive |

Data sourced from a study on naturally occurring COMT inhibitors. rsc.org

In a different computational approach, Entacapone analogues were evaluated as potential inhibitors for other enzymes using molecular docking. While the target was not COMT, the methodology highlights how structural analogues can be assessed. For example, a study on Entacapone analogues as potential inhibitors of M. tuberculosis InhA revealed that several derivatives exhibited greater binding affinity than Entacapone itself, primarily through strong π-π and hydrogen bonding interactions with the NAD cofactor in the binding site. jocpr.comjocpr.com

The table below shows the calculated binding energies for Entacapone and its analogues against the InhA enzyme, demonstrating the application of molecular docking to rank potential inhibitors.

Table 2: Molecular Docking Data for Entacapone and Analogues against InhA Enzyme

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Entacapone Analogue 1 | -98.43 |

| Entacapone Analogue 2 | -91.44 |

| Entacapone Analogue 3 | -81.05 |

| Entacapone | -75.92 |

Data from a study on Entacapone analogues for a different therapeutic target, illustrating the computational evaluation process. researchgate.net

These computational strategies are instrumental in the rational design of the next generation of COMT inhibitors. tandfonline.com By combining ligand-based virtual screening with detailed molecular docking analysis, researchers can efficiently identify and optimize novel lead compounds with potentially improved potency and safety profiles compared to existing therapies. tandfonline.comnih.gov

Preclinical and in Vitro Investigations of E 3 O Methyl Entacapone S Biological Interactions and Implications

Evaluation of Potential Enzyme Interaction Profiles

In vitro studies using human liver microsomal preparations have investigated the interaction of entacapone (B1671355) with cytochrome P450 (CYP) enzymes. medsafe.govt.nzeuropa.eu Data indicates that entacapone can inhibit cytochrome P450 2C9 (CYP2C9) with an IC50 value of approximately 4 μM. medsafe.govt.nzeuropa.eu However, it showed little to no significant inhibition of other CYP enzymes such as 1A2, 2A6, 2C19, 2D6, 2E1, and 3A at clinically relevant concentrations. fda.gov An interaction study in healthy volunteers showed that entacapone did not significantly alter the plasma levels of S-warfarin, a substrate of CYP2C9, though a slight increase in the AUC of R-warfarin was observed. novartis.comnih.gov

Recent research has also explored the potential interaction of entacapone with aldehyde dehydrogenase (ALDH). ijaresm.com Ligand-based virtual screening and molecular docking studies have suggested a strong binding affinity of entacapone to ALDH, indicating its potential to inhibit this enzyme. ijaresm.com This interaction is of interest as ALDH inhibition is a mechanism relevant to certain therapeutic areas. ijaresm.comnih.gov

Table 1: In Vitro Enzyme Interaction Profile of Entacapone

| Enzyme | Interaction Type | Finding |

| Catechol-O-Methyltransferase (COMT) | Inhibition | Potent, reversible, and selective inhibitor. rxlist.comdrugbank.comfda.gov |

| Cytochrome P450 2C9 (CYP2C9) | Inhibition | IC50 ~4 μM in human liver microsomes. medsafe.govt.nzeuropa.eu |

| Other CYP Isoforms (1A2, 2A6, 2C19, 2D6, 2E1, 3A) | Inhibition | Little to no inhibition at therapeutic concentrations. fda.gov |

| Aldehyde Dehydrogenase (ALDH) | Potential Inhibition | Strong binding affinity suggested by in silico studies. ijaresm.com |

Investigations into Cellular Uptake and Distribution Mechanisms in In Vitro Systems

The cellular uptake and distribution of entacapone and its metabolites are crucial for understanding their biological activity. Being a peripherally acting COMT inhibitor, entacapone is designed to primarily exert its effects in peripheral tissues, thereby reducing the metabolic breakdown of levodopa (B1675098) before it reaches the brain. medsafe.govt.nzeuropa.eueuropa.eu

Studies have shown that 3-O-methyldopa (3-OMD), the product of levodopa metabolism by COMT, may compete with levodopa for transport across the blood-brain barrier. nih.gov By inhibiting COMT and reducing 3-OMD levels, entacapone facilitates a greater availability of levodopa for transport into the brain. nih.gov

In vitro studies have been employed to investigate the cellular effects and uptake mechanisms. For instance, research on lung cancer cell lines demonstrated that co-administration of entacapone with (−)-epigallocatechin-3-gallate (EGCG) led to increased intracellular levels of EGCG. oup.com This suggests that entacapone can influence the cellular accumulation of other compounds. Further studies have utilized Caco-2 cells, an intestinal cell line, to model intestinal absorption and toxicity. acs.org To enhance its oral delivery and overcome issues like low dissolution and first-pass metabolism, entacapone has been formulated into nanostructured lipid carriers (NLCs). nih.govtandfonline.com In vitro drug release studies of these NLCs showed a sustained release profile, suggesting improved delivery characteristics. nih.gov

Use as a Reference Standard in Preclinical Research and Toxicity Assessments

(E)-3-O-Methyl Entacapone, as the principal metabolite of entacapone, serves as a critical reference standard in various preclinical research settings. Its availability as a certified reference material is essential for the accurate identification, purity testing, and assay of pharmaceutical products containing entacapone, as mandated by pharmacopeial monographs.

In preclinical toxicology assessments, understanding the metabolic profile is paramount. In vitro toxicity studies have been conducted on various cell lines, including primary rat hepatocytes, Caco-2 cells, and HepG2 cells, to compare the cytotoxic profiles of entacapone and related compounds. acs.org For example, studies have compared the cellular and mitochondrial toxicity of entacapone with another COMT inhibitor, tolcapone, highlighting differences in their effects on cell viability and the generation of reactive oxygen species. acs.org The use of this compound as a reference standard in such studies ensures the accurate quantification and identification of metabolites during these toxicological evaluations.

Screening for Novel Biological Activities in Analogue Series

The chemical scaffold of entacapone has served as a basis for the synthesis and screening of analogue series for novel biological activities beyond COMT inhibition.

Preliminary in vitro studies have revealed that some analogues of entacapone exhibit activity against Mycobacterium tuberculosis. researchgate.netias.ac.in A chemical systems biology approach predicted that entacapone itself could bind to the enzyme InhA, a key target in tuberculosis treatment. nih.gov Subsequent in vitro assays confirmed this prediction, showing that entacapone could inhibit M. tuberculosis at a minimal inhibition concentration (MIC99) of approximately 260.0 μM and inhibit InhA activity. nih.gov This has positioned entacapone as a potential lead compound for developing new anti-tubercular agents. nih.gov

Furthermore, preliminary research has also suggested potential anti-dengue virus activity for some entacapone analogues. researchgate.netias.ac.in While the specific mechanisms are still under investigation, this highlights the potential for repurposing this chemical class for infectious diseases.

Table 2: Investigated Novel Activities of Entacapone and its Analogues

| Therapeutic Area | Target/Organism | Investigated Effect |

| Anti-tuberculosis | Mycobacterium tuberculosis / InhA enzyme | Inhibition of bacterial growth and enzyme activity. nih.gov |

| Anti-dengue | Dengue Virus | Preliminary in vitro activity. researchgate.netias.ac.in |

Q & A

What are the key methodological considerations for synthesizing and characterizing (E)-3-O-Methyl Entacapone in vitro?

Basic Research Question

Synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to ensure stereochemical purity of the (E)-isomer. Characterization involves HPLC for purity assessment (>98%) and spectroscopic techniques (NMR, IR) to confirm structural integrity. Deviations from standard protocols, such as alternative purification methods (e.g., column chromatography vs. recrystallization), must be justified with yield and purity data .

How does the antioxidant activity of this compound compare to its parent compound, Entacapone, and classical antioxidants like Vitamin E?

Advanced Research Question

Comparative studies should use standardized assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) under controlled pH and temperature. For example, Entacapone shows higher hypochlorous acid scavenging potency than Vitamin E (IC₅₀: 2.1 μM vs. 15 μM), but this compound’s activity may vary due to methylation altering redox potential. Include dose-response curves and statistical validation (ANOVA) to address variability .

What experimental designs are optimal for assessing the pharmacokinetic stability of this compound in biological matrices?

Advanced Research Question

Use LC-MS/MS with isotopically labeled internal standards to quantify metabolites in plasma or tissue homogenates. Validate methods per FDA guidelines (precision, accuracy, matrix effects). For stability, simulate physiological conditions (e.g., 37°C, varying pH) and monitor degradation products. Include negative controls and triplicate sampling to minimize artifacts .

How can researchers resolve contradictions in reported COMT inhibition efficacy between in vitro and in vivo models for this compound?

Data Contradiction Analysis

Discrepancies often arise from differences in enzyme sources (recombinant vs. tissue-derived COMT) or assay conditions (e.g., Mg²⁺ concentration). For in vivo studies, consider bioavailability factors (e.g., blood-brain barrier penetration). Meta-analyses should standardize efficacy metrics (e.g., % inhibition at 1 μM) and use funnel plots to assess publication bias .

What statistical approaches are recommended for analyzing dose-dependent neuroprotective effects of this compound in Parkinsonian models?

Methodological Guidance

Apply nonlinear regression (e.g., sigmoidal dose-response models) to estimate EC₅₀ values. For longitudinal data in animal models, use mixed-effects models to account for individual variability. Report confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance. Raw data should be archived in repositories with metadata for reproducibility .

How does methylation at the 3-O position influence the metabolic stability of this compound compared to non-methylated analogs?

Advanced Mechanistic Question

Perform comparative metabolic profiling using liver microsomes or hepatocytes. Track phase I/II metabolites via UPLC-QTOF and identify enzymatic pathways (e.g., CYP450 isoforms) using chemical inhibitors. Methylation may reduce glucuronidation rates, extending half-life. Validate findings with kinetic parameters (Km, Vmax) .

What are the critical pitfalls in interpreting in vitro cytotoxicity data for this compound?

Methodological Caveats

Avoid overreliance on single-timepoint MTT assays; instead, use real-time cell viability tracking (e.g., xCELLigence) to capture dynamic effects. Control for solvent toxicity (e.g., DMSO ≤0.1%) and validate results across multiple cell lines. Disclose raw data and outlier exclusion criteria to enhance transparency .

How can researchers optimize open-access data sharing for studies on this compound?

Open Science Practice

Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata, including experimental protocols, instrument settings, and analysis scripts. Use persistent identifiers (DOIs) and CC-BY licenses. Cross-reference related publications to facilitate data re-use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.